N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenylacetamide
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Overview
Description
This compound belongs to a class of chemicals known for their potential in synthesizing various pharmacologically active molecules. The presence of a tetrahydro-2H-pyran ring, a phenylacetamide moiety, and a methoxyphenyl group suggests versatility in chemical reactions and potential biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions, suggesting that the synthesis of our compound could also follow a similar pathway. For instance, novel acridines and tetrahydrodipyrazolo pyridines bearing related structures have been synthesized through one-pot reactions, indicating a potentially efficient synthesis route for our compound as well (Abdelwahab et al., 2023).
Molecular Structure Analysis
Molecular structure analysis often involves spectral data, including NMR and IR spectroscopy. Compounds with similar moieties have been characterized to confirm their structures, suggesting that a detailed spectral analysis could provide insights into the molecular structure of our compound.
Chemical Reactions and Properties
Chemical reactions involving similar compounds have demonstrated the ability to undergo transformations, such as the formation of diamides through reactions with acid chlorides (Agekyan & Mkryan, 2015). This versatility indicates that our compound may also participate in a range of chemical reactions, offering pathways to new derivatives.
properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-19-9-7-18(8-10-19)21(11-13-25-14-12-21)16-22-20(23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGCKEOTUBDFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-[4-(4-methoxyphenyl)-tetrahydropyran-4-ylmethyl]-2-phenyl- |
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